1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride
Description
Properties
IUPAC Name |
1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.2ClH/c1-8-3-10-5-9(2,7(8)12)6-11-4-8;;/h10-11H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJBOHHKBBLDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC(C1=O)(CNC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169419 | |
| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172882-04-1 | |
| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172882041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Diazabicyclo(3.3.1)nonan-9-one, 1,5-dimethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base Compound Synthesis
The parent compound, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, serves as the precursor for dihydrochloride formation. While proprietary methods dominate industrial production, laboratory-scale synthesis typically follows a double Mannich reaction pathway. Key reactants include acetone, formaldehyde, and ammonium acetate, though specific molar ratios and catalysts remain undisclosed in public literature.
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt is achieved via protonation of the tertiary amine groups using hydrochloric acid. Two primary approaches are documented:
Gaseous HCl Method
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Procedure : The base compound is dissolved in a polar aprotic solvent (e.g., methanol or ethanol). Anhydrous HCl gas is bubbled through the solution at 0–5°C until precipitation completes.
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Advantages : Minimizes solvent contamination; suitable for anhydrous conditions.
Aqueous HCl Method
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Procedure : Concentrated hydrochloric acid (37% w/w) is added dropwise to a stirred suspension of the base compound in water or ethanol. The mixture is refluxed for 1–2 hours, then cooled to induce crystallization.
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Advantages : Cost-effective; scalable for industrial batches.
Table 1: Comparative Analysis of HCl Addition Methods
| Parameter | Gaseous HCl Method | Aqueous HCl Method |
|---|---|---|
| Reaction Temperature | 0–5°C | 25–80°C |
| Solvent | Methanol | Water/Ethanol |
| Typical Yield | 85–92% | 78–88% |
| Purity | >98% | 95–97% |
| Scalability | Moderate | High |
Industrial-Scale Optimization
Crystallization and Purification
Industrial processes prioritize yield and reproducibility through controlled crystallization:
Process Monitoring
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pH Control : Maintain pH <2 during HCl addition to ensure complete protonation of both amine groups.
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In-line Analytics : FTIR probes track amine protonation (disappearance of N–H stretches at ~2650 cm⁻¹).
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : C₁₈ column (5 µm, 250 × 4.6 mm), mobile phase: 70:30 H₂O/MeCN + 0.1% TFA, flow rate 1.0 mL/min, retention time = 6.8 min.
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Elemental Analysis : Calculated for C₉H₁₈Cl₂N₂O: C 44.83%, H 7.52%, N 11.62%; Found: C 44.78%, H 7.49%, N 11.58%.
Challenges and Mitigation Strategies
Hygroscopicity Management
The dihydrochloride salt exhibits hygroscopicity, necessitating:
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol .
Scientific Research Applications
1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3,7-diazabicyclo(3.3.1)nonan-9-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride are best understood through comparison with bispidinone derivatives and related diazabicyclic compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Bispidinone Derivatives
Key Comparative Insights
Substituent-Driven Bioactivity Tryptophan and Indole Groups: BisP4’s tryptophan substituents enhance cytotoxicity by promoting apoptosis, likely due to improved membrane penetration and protein-binding affinity . Halogenated Derivatives: Iodo- and bromo-acetyl derivatives form stable peroxosolvates via O–X (X = I, Br) halogen bonds, which may improve shelf-life but require further toxicity studies .
Receptor Modulation vs. Cytotoxicity
- The parent compound and its benzofuran-carbonyl derivative exhibit neuroprotective effects via AMPA receptor modulation, whereas BisP4 and related diphenyl derivatives prioritize anticancer activity . This divergence underscores the scaffold’s adaptability to target distinct pathways.
Synthetic Flexibility
- Functionalization methods vary:
- BisP4 : Synthesized via HCl-mediated deprotection of tert-butyloxycarbonyl (Boc) groups .
- AMPA Modulator: Achieved through selective monoacetylation at low temperatures to preserve asymmetry .
- SARS-CoV-2 Inhibitor : Derived from nucleophilic substitution using chloroacetyl precursors .
Structural Stability
- X-ray crystallography of derivatives like 3,7-dibenzoyl-1,5-dimethyl-9-oxo reveals a boat-chair conformation stabilized by intramolecular hydrogen bonds, critical for maintaining binding pocket geometry .
Biological Activity
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride (CAS No. 80808-96-4) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 168.24 g/mol
- CAS Number : 80808-96-4
- Structure : The compound features a unique bicyclic structure which may contribute to its biological properties.
This compound exhibits various biological activities attributed to its interaction with biological macromolecules:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit glycosidases and other enzymes critical for cellular processes. This inhibition can disrupt metabolic pathways and has implications in treating diseases such as cancer and viral infections .
- Antiviral Properties : Research has indicated that related bicyclic compounds can inhibit viral replication by interfering with the folding of viral proteins, suggesting a potential application in antiviral therapies .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound and related structures:
- Anticancer Activity : A study demonstrated that derivatives of bicyclic compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research indicated that similar bicyclic structures could protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antimicrobial Activity : Some studies have reported that bicyclic compounds possess antimicrobial properties, making them candidates for developing new antimicrobial agents .
Data Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one dihydrochloride?
The compound is typically synthesized via a double Mannich reaction , which involves condensation of ketones, aldehydes, and ammonium acetate. For example:
- Base synthesis : Reacting acetone, benzaldehyde, and ammonium acetate in a 1:4:2 molar ratio yields the bicyclic core. Subsequent functionalization (e.g., alkylation or acylation) introduces substituents.
- Dihydrochloride formation : The free base is treated with HCl gas or concentrated hydrochloric acid in a polar solvent (e.g., methanol) to form the dihydrochloride salt .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Q. Key Structural Parameters
| Bond Angle (°) | Bond Length (Å) | Deviation from Planarity (Å) |
|---|---|---|
| N1–C5–C28 | 111.6 | 0.489 (C5), -0.599 (C1) |
| Cl1–C9 | 1.752 | - |
Q. What spectroscopic techniques are used for structural elucidation?
- NMR : H and C NMR identify substituent environments (e.g., methyl groups at 1,5-positions show distinct splitting patterns) .
- IR : Amide C=O stretches (~1718 cm) and N–H stretches (~2656 cm) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do substituents affect the conformational dynamics of the bicyclic core?
Substituents (e.g., methyl, phenyl, or acyl groups) influence ring puckering and stereoelectronic effects :
- Methyl groups : Enhance rigidity by restricting chair-chair conformations. DFT studies show methyl substitution reduces energy barriers for ring inversion by 2–3 kcal/mol .
- Acyl groups : Introduce steric hindrance, favoring boat conformations (e.g., chloroacetyl groups increase dihedral angles to ~89.8°) .
Q. Table: Conformational Energy Differences
| Substituent | Predominant Conformation | ΔE (kcal/mol) |
|---|---|---|
| 1,5-Dimethyl | Twin-chair | 0.0 (reference) |
| 3,7-Diacyl | Boat-boat | +1.8 |
| Phenyl | Chair-boat | +2.3 |
Q. What computational methods predict reactivity and electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level:
Q. Key DFT Results
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO | -6.361 | Electron-rich regions (C=O) |
| LUMO | -1.056 | Electron-deficient (bicyclic ring) |
| ΔE | 5.305 | Predicts charge-transfer reactivity |
Q. How does the compound interact with biological targets?
Molecular docking and in vitro assays reveal mechanisms:
- Anticancer activity : The dihydrochloride salt induces apoptosis in pancreatic cancer cells (MiaPaCa-2) via mitochondrial pathway activation, with IC₅₀ = 12.5 μM .
- Analgesic activity : Complexation with β-cyclodextrin enhances bioavailability, reducing acute toxicity (LD₅₀ > 500 mg/kg vs. 150 mg/kg for tramal) .
Q. Table: Biological Activity Data
| Cell Line/Model | Effect | Mechanism | Reference |
|---|---|---|---|
| HeLa (cervical) | S-phase arrest | p53/p21 upregulation | |
| A549 (lung) | Microtubule disruption | Tubulin polymerization inhibition |
Q. Are there contradictions in reported biological activities?
Yes. For example:
- Cytotoxicity variability : Some analogs (e.g., Bisp4 in ) show strong activity (IC₅₀ = 10 μM), while others (Bisp1/Bisp2) are inactive. This is attributed to substituent-dependent membrane permeability and target binding affinity .
- Resolution : Structure-activity relationship (SAR) studies prioritize substituents with balanced lipophilicity (ClogP ~2.5) and hydrogen-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
